

# An In-depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanol-d5

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## Compound of Interest

Compound Name: 4-(4-Chlorophenyl)cyclohexanol-d5

Cat. No.: B564625

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CAS Number: 1189961-66-7 Molecular Formula: C<sub>12</sub>H<sub>10</sub>D<sub>5</sub>ClO Molecular Weight: 215.73 g/mol

This technical guide provides a comprehensive overview of the available scientific and technical information for the deuterated compound **4-(4-Chlorophenyl)cyclohexanol-d5**. The content is structured to address the needs of researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and analytical characterization.

Disclaimer: Extensive literature searches did not yield any specific biological studies, data on mechanisms of action, or established signaling pathways for **4-(4-Chlorophenyl)cyclohexanol-d5** or its non-deuterated analogue. Therefore, the sections on experimental protocols for biological assays and signaling pathway visualizations, as requested, cannot be provided due to the absence of published research in these areas. The information presented herein is based on available data for the compound and its structural analogues.

## Physicochemical Properties

**4-(4-Chlorophenyl)cyclohexanol-d5** is a deuterated isotopologue of 4-(4-Chlorophenyl)cyclohexanol. The deuterium labeling provides a valuable tool for various research applications, particularly in metabolic and pharmacokinetic studies, where it can be used as an internal standard for mass spectrometry-based quantification.

Table 1: Physicochemical Data for **4-(4-Chlorophenyl)cyclohexanol-d5**

Property	Value	Source
CAS Number	1189961-66-7	[1]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> D <sub>5</sub> ClO	[1]
Molecular Weight	215.73	[1]
Appearance	White Solid	[1]
Solubility	Chloroform, Dichloromethane	[1]
Synonyms	4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexan-1-ol	N/A

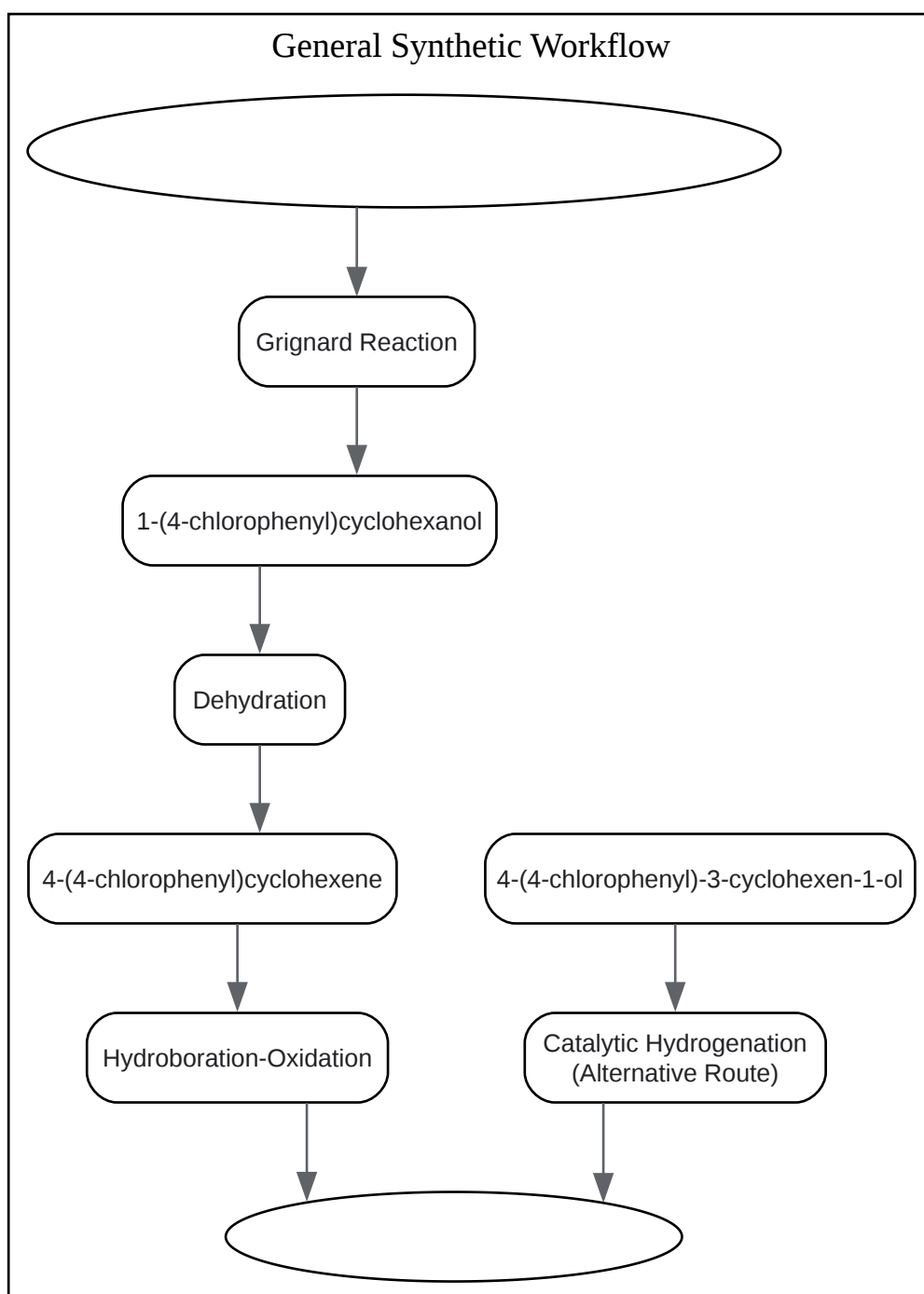
## Synthesis and Manufacturing

While specific protocols for the synthesis of **4-(4-Chlorophenyl)cyclohexanol-d5** are not detailed in publicly available literature, the synthesis would logically follow established methods for the preparation of its non-deuterated analogue, incorporating deuterated reagents at the appropriate steps. The primary synthetic routes for 4-(4-chlorophenyl)cyclohexane derivatives involve the formation of the carbon-carbon bond between the cyclohexane and chlorophenyl rings, followed by functional group manipulations.

One common approach for creating the core structure is through the oxidation of 4-(4-chlorophenyl)cyclohexanol to the corresponding ketone.[2] A high-yield method for this transformation utilizes sodium hypochlorite (NaClO) in acetic acid.[2] The precursor, 4-(4-chlorophenyl)cyclohexanol, can be synthesized with high efficiency (around 92% yield) via the catalytic hydrogenation of 4-(4-chlorophenyl)-3-cyclohexen-1-ol using a palladium on carbon (Pd/C) catalyst in a solvent such as methanol.[2]

For the introduction of deuterium atoms, deuterated reagents would be employed. For instance, deuterated reducing agents could be used in the hydrogenation step, or a deuterated solvent could be used under conditions that promote H/D exchange.

Below is a generalized workflow for the synthesis of the non-deuterated analogue, which could be adapted for the deuterated version.



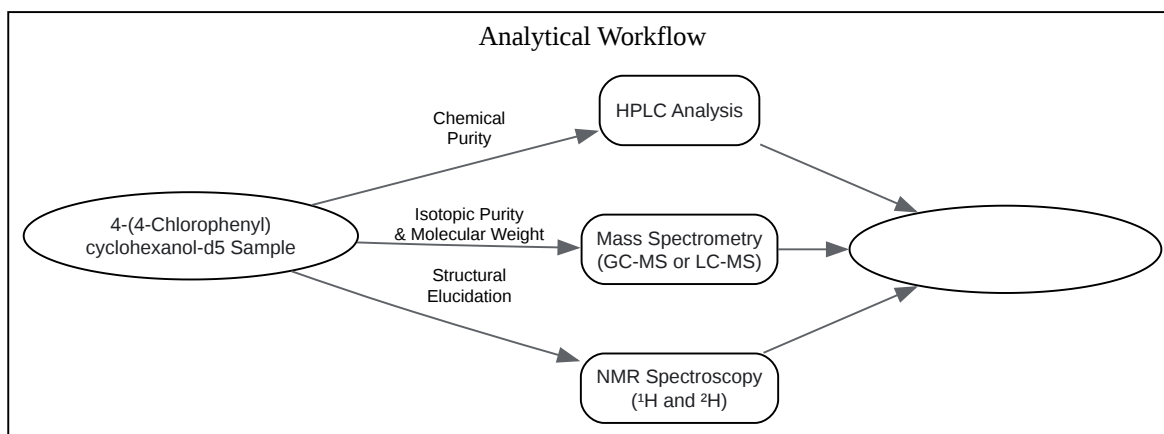
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Caption: Generalized synthetic routes to 4-(4-Chlorophenyl)cyclohexanol.

## Analytical Methods

The characterization and quality control of **4-(4-Chlorophenyl)cyclohexanol-d5** would rely on standard analytical techniques employed for deuterated compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR would be used to confirm the absence of protons at the deuterated positions, while  $^2\text{H}$  NMR would directly detect the deuterium signals, confirming their locations in the molecule.
- Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC), MS is essential for determining the molecular weight and confirming the level of deuterium incorporation. The mass spectrum would show a characteristic isotopic distribution pattern corresponding to the d5-labeled compound.
- High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the chemical purity of the compound, separating it from any non-deuterated or partially deuterated analogues and other synthetic impurities.



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Caption: Standard analytical workflow for deuterated compounds.

## Biological Activity and Potential Applications

As of the date of this document, there is no published research detailing the biological activity, mechanism of action, or therapeutic potential of 4-(4-Chlorophenyl)cyclohexanol or its deuterated form.

However, studies on structurally related compounds may offer some insights into potential areas of investigation:

- **Antibacterial Agents:** A study on carbonylhydrazide derivatives of 4-(4-chlorophenyl)cyclohexane carboxylic acid demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4][5] This suggests that the 4-(4-chlorophenyl)cyclohexane scaffold could be a starting point for the development of novel antibacterial agents.
- **Analgesic and Hypotensive Activity:** Research on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives has shown significant analgesic and hypotensive effects in animal models.[6][7] While the piperidine ring is a key pharmacophore in these compounds, the presence of the 4-chlorophenyl group is also a common feature.
- **Antitumor and Antimicrobial Activity:** Nicotinonitrile derivatives incorporating a 4-(4-chlorophenyl) group have been synthesized and screened for antitumor and antimicrobial activities.[8]

It is important to reiterate that these activities are associated with derivatives and not the core compound of interest. The primary application of **4-(4-Chlorophenyl)cyclohexanol-d5** is likely as an internal standard for analytical and research purposes, particularly in studies involving the non-deuterated analogue.[9]

## Conclusion

**4-(4-Chlorophenyl)cyclohexanol-d5** is a deuterated compound with well-defined physicochemical properties. While specific synthesis protocols are not readily available, its preparation can be inferred from established methods for its non-deuterated counterpart. The analytical characterization relies on a combination of NMR, MS, and HPLC techniques. A significant gap in the current knowledge is the lack of any published data on its biological activity, mechanism of action, or involvement in signaling pathways. Future research is needed to explore the potential biological relevance of this compound and its derivatives. For now, its

primary utility remains in the domain of analytical chemistry as a stable isotope-labeled internal standard.

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